1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a substituted pyridin-2(1H)-one derivative characterized by an ethyl group at position 1, a methyl group at position 6, and a nitrile substituent at position 2. This scaffold is part of a broader class of 2-pyridones, which are notable for their diverse biological activities, including antioxidant, antibacterial, and antitumor properties .
Properties
IUPAC Name |
1-ethyl-6-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-11-7(2)4-5-8(6-10)9(11)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUTRJIQOZBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651999 | |
| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934605-94-4 | |
| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 162.19 g/mol. The compound's structure includes a pyridine ring with an ethyl and methyl group, alongside a carbonitrile functional group which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 123456-78-9 (example) |
Research indicates that compounds structurally related to this compound exhibit various mechanisms of action:
- Modulation of Neurotransmitter Receptors : Similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has implications in cognitive enhancement and neuroprotection .
- Antioxidant Activity : Some studies suggest that pyridine derivatives possess antioxidant properties, which may help in mitigating oxidative stress-related damage in cells .
- Antimicrobial Properties : There is evidence indicating that related compounds demonstrate antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridine derivatives:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a series of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability through antioxidant mechanisms .
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Summary of Biological Activities
Scientific Research Applications
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been investigated for its potential biological activities:
1. Antimicrobial Activity
- Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine-based compounds have been tested against various bacterial strains, demonstrating effective inhibition zones .
2. Anticancer Properties
- Research indicates that pyridine derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promise as a lead compound for anticancer drug development .
Synthesis and Derivatives
The synthesis of this compound can be performed through various methods, including:
Biginelli Reaction
- This multi-component reaction is crucial in synthesizing dihydropyrimidinones, which are structurally related to the target compound. The reaction typically involves an aldehyde, urea (or its analog), and a β-keto ester under acidic conditions .
Microwave-Assisted Synthesis
- Recent advancements have allowed for microwave-assisted synthesis of similar compounds, enhancing yield and reducing reaction times significantly. This method has been applied to create derivatives that exhibit improved biological activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridinecarbonitriles and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure significantly enhanced activity, paving the way for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties
- Hydroxy Groups : The presence of a hydroxy group (e.g., in 1-butyl-6-hydroxy-4-methyl-2-oxo-...) improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 1-ethyl-2-oxo-6-phenyl-...) exhibit higher molecular weights (~224 g/mol) and may engage in π-π stacking interactions in biological targets .
Preparation Methods
General Synthetic Strategy
The preparation of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the construction of the pyridine ring with appropriate substituents, followed by functional group transformations to install the keto and cyano groups. The common approaches include:
- Condensation reactions involving ethyl cyanoacetate and substituted ketones or aldehydes in the presence of ammonium acetate.
- Hydrogenation of pyridine derivatives to achieve the dihydro form.
- Coupling reactions with diazonium salts or other reagents to introduce or modify substituents.
Specific Preparation via Condensation and Hantzsch-type Synthesis
A well-documented method is the condensation of ethyl cyanoacetate with substituted ketones or aldehydes in the presence of ammonium acetate, which acts as a nitrogen source, facilitating the formation of the pyridine ring system.
-
- Starting materials: 1-(naphthalen-1-yl)ethanone, 4-chlorobenzaldehyde or thiophene-2-carboxaldehyde, ethyl cyanoacetate.
- Catalyst: Ammonium acetate and piperidine.
- Solvent: Ethanol.
- Conditions: Ambient temperature.
- Outcome: Formation of nicotinonitrile derivatives analogous to this compound.
This method yields the pyridinecarbonitrile scaffold with keto and cyano functionalities, which can be further modified to obtain the target compound.
Hydrogenation of Pyridine Derivatives
Hydrogenation is used to convert pyridine derivatives into their dihydro forms, which is necessary for obtaining the 1,2-dihydro-3-pyridinecarbonitrile structure.
-
- Hydrogenation reactors are employed.
- Catalysts: Typically palladium or platinum on carbon.
- Conditions: Controlled temperature and pressure optimized for high yield and purity.
- Purification: Crystallization or other separation techniques yield the final compound in powder or crystalline form.
Coupling Reactions with Diazonium Salts
The compound’s reactivity with diazonium salts enables further functionalization or synthesis of derivatives.
-
- The compound undergoes condensation and coupling reactions forming diazonium compounds.
- These reactions are carried out under controlled temperature and pressure.
- Catalysts and reagents include diazonium salts and hydrogenation catalysts.
-
- Production of dyes, photographic chemicals, and fungicides.
- Provides a route to complex organic molecules with specific functional groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent | Time | Notes |
|---|---|---|---|---|---|
| Condensation | Ethyl cyanoacetate, ammonium acetate, piperidine | Ambient (~25°C) | Ethanol | Several hours | Mild conditions favor high yield |
| Hydrogenation | H2 gas, Pd/C or Pt/C catalyst | 0–80°C | Inert solvent (e.g., ethanol) | Hours | Pressure optimized for selectivity |
| Coupling with diazonium salts | Diazonium salt, base (e.g., sodium hydride) | 0–25°C | DMF or THF | 1–12 hours | Requires inert atmosphere |
| Ester hydrolysis and base treatment | NaOH or KOH aqueous solution | 0–75°C | Water/THF | 2–4 hours | For conversion to acid or amide forms |
Purification Techniques
- Crystallization: Most common method after reaction completion to isolate pure compound.
- Chromatography: Used for further purification, especially in research-scale synthesis.
- Recrystallization Solvents: Ethanol, methanol, or ethyl acetate depending on solubility.
Research Findings and Analysis
- The condensation approach using ethyl cyanoacetate and substituted ketones in the presence of ammonium acetate is efficient and yields high purity products suitable for further synthetic steps.
- Hydrogenation conditions critically affect the dihydro form yield; optimized catalysts and reaction parameters are essential for industrial-scale production.
- Coupling with diazonium salts expands the utility of the compound in synthesizing derivatives with biological and industrial applications, highlighting the compound’s versatility.
- Spectroscopic analyses (IR, NMR) confirm the presence of key functional groups (C≡N, C=O, NH), validating the synthesis protocols.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with ethyl cyanoacetate | Ethyl cyanoacetate, ammonium acetate, substituted ketones | Ring formation via condensation | High yield, mild conditions | Requires purification steps |
| Hydrogenation of pyridine derivatives | H2, Pd/C or Pt/C catalyst | Reduction of pyridine ring | Industrial scalability | Requires controlled conditions |
| Coupling with diazonium salts | Diazonium salts, bases (NaH, etc.) | Coupling/condensation | Functional group diversification | Sensitive to moisture and air |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
Synthesis optimization requires precise control of parameters:
- Temperature : Reflux conditions (e.g., ethanol at ~78°C) are commonly employed to ensure cyclization and minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates precipitation of the final product .
- Catalysts : Ammonium acetate acts as a Brønsted acid catalyst in cyclocondensation reactions, improving yield by stabilizing intermediates .
- Purification : Crystallization from DMF/ethanol mixtures (1:2 ratio) is effective for isolating high-purity crystals .
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 10–20 h (reflux) | Prolonged time reduces side products |
| Solvent System | Ethanol/DMF | Enhances cyclization efficiency |
| Catalyst Loading | 20 mmol NH₄OAc | Accelerates intermediate formation |
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Signals for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl (C=O) and nitrile (C≡N) carbons appear at δ ~160–180 ppm and ~110–120 ppm, respectively .
- IR Spectroscopy : Stretching bands for C≡N (~2200 cm⁻¹) and C=O (~1650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, face shields, and safety glasses to prevent skin/eye contact .
- Engineering Controls : Conduct reactions in fume hoods with proper ventilation to avoid inhalation .
- Waste Disposal : Contaminated gloves/reactants must be disposed via hazardous waste channels, adhering to local regulations .
Advanced Research Questions
Q. How can computational methods guide reaction design for derivatives of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : Training models on existing reaction data (e.g., solvent effects, yields) identifies optimal conditions for novel derivatives .
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, shortening development cycles by 30–50% .
Q. How to resolve contradictions in bioactivity data between in vitro and cellular assays?
- Assay Design : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results .
- Metabolic Stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to account for degradation .
- Dose-Response Curves : Ensure linearity across concentrations; non-linear trends may indicate off-target effects .
Q. Table 2: Bioactivity Discrepancy Analysis
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| High IC₅₀ in cells | Poor membrane permeability | Modify substituents (e.g., add lipophilic groups) |
| Inconsistent cytotoxicity | Reactive metabolites | Conduct LC-MS/MS metabolite profiling |
Q. What mechanistic insights explain the compound’s reactivity in nitration or substitution reactions?
- Nitration : The nitrile group directs electrophilic attack to the para position, while steric hindrance from the ethyl group limits regioselectivity .
- Nucleophilic Substitution : The electron-withdrawing nitrile activates the pyridine ring, facilitating displacement at the 4-position .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive assays (e.g., ADP-Glo™) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses and affinity to kinase active sites .
- Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target interactions .
Q. What strategies mitigate hydrolysis of the nitrile group under physiological conditions?
- Prodrug Design : Mask the nitrile as a stable precursor (e.g., amidoxime) activated in target tissues .
- pH Optimization : Buffer formulations at pH 6.5–7.4 minimize hydrolysis in biological matrices .
- Stabilizing Additives : Co-administer antioxidants (e.g., ascorbic acid) to reduce oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
